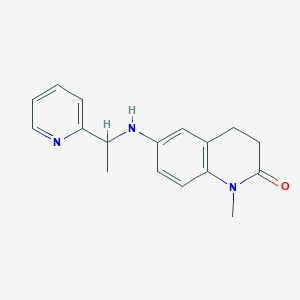![molecular formula C16H20FNO3 B7642095 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid, also known as CFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and has been shown to possess anti-inflammatory and analgesic properties.
作用機序
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of certain cancer cells. This compound has also been shown to have effects on the central nervous system, including its potential use as an antidepressant.
実験室実験の利点と制限
One advantage of 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid is its potential therapeutic applications, including its anti-inflammatory and analgesic properties and its potential use in the treatment of cancer. This compound has also been shown to have effects on the central nervous system, making it a promising candidate for the treatment of depression. However, one limitation of this compound is its relatively low potency compared to other NSAIDs. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
将来の方向性
There are several future directions for research on 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid. One area of research is the development of more potent derivatives of this compound that could be used for therapeutic applications. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound. Finally, more studies are needed to fully understand the potential use of this compound in the treatment of depression and other central nervous system disorders.
合成法
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from ibuprofen. The first step involves the conversion of ibuprofen to 2-(2-fluorophenyl)propanoic acid, which is then reacted with cyclopropylamine to yield the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid has been shown to possess several potential therapeutic applications. It has been studied for its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its effects on the central nervous system, including its potential use as an antidepressant.
特性
IUPAC Name |
3-[cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-10(16(20)21)9-18(12-7-8-12)15(19)11(2)13-5-3-4-6-14(13)17/h3-6,10-12H,7-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENZOXLSJUVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C(C)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-chloro-1H-indole-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642012.png)
![4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)
![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)
![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)

![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)
![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)
![3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642046.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)